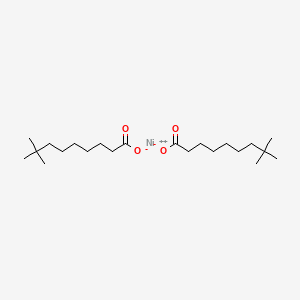
Nickel(2+) neoundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+) neoundecanoate is a chemical compound with the molecular formula C22H42NiO4 It is a nickel salt of neoundecanoic acid, characterized by its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions: Nickel(2+) neoundecanoate can be synthesized through the reaction of nickel(II) salts with neoundecanoic acid. The process typically involves dissolving nickel(II) acetate or nickel(II) chloride in an appropriate solvent, followed by the addition of neoundecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the this compound complex .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of large-scale reactors. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .
化学反応の分析
Types of Reactions: Nickel(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species under specific conditions.
Reduction: this compound can be reduced to nickel(0) or other lower oxidation states using suitable reducing agents.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as bromine in alkaline conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) nanoparticles or other reduced nickel species.
Substitution: New nickel complexes with different ligands.
科学的研究の応用
Nickel(2+) neoundecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Medicine: Explored for its anticancer properties and its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, such as nickel-based nanomaterials and coatings.
作用機序
The mechanism of action of nickel(2+) neoundecanoate involves its ability to coordinate with various ligands and substrates. In biological systems, it can act as a cofactor for enzymes, facilitating catalytic reactions by stabilizing transition states and intermediates. The compound’s interaction with molecular targets often involves the formation of coordination complexes, which can alter the activity of enzymes and other proteins .
類似化合物との比較
- Nickel(II) acetate
- Nickel(II) stearate
- Nickel(II) formate
特性
CAS番号 |
93920-09-3 |
|---|---|
分子式 |
C22H42NiO4 |
分子量 |
429.3 g/mol |
IUPAC名 |
8,8-dimethylnonanoate;nickel(2+) |
InChI |
InChI=1S/2C11H22O2.Ni/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChIキー |
SKHZZZCNIQXHGU-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)





![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)


![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)



